B-9430 (D-Arg-[Hyp3,Igl5,D-Igl7,Oic8]-bradykinin) [, , , , ] is a synthetic decapeptide designed as a second-generation bradykinin receptor antagonist. It exhibits high affinity for both bradykinin B1 and B2 receptor subtypes, though its classification as a pure antagonist can vary depending on the species and experimental conditions. [, ] B-9430 serves as a valuable tool in scientific research to investigate the physiological and pathological roles of the bradykinin system.
The synthesis of B-9430 employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to construct the desired peptide structure efficiently. The process typically involves the following steps:
This method ensures high purity and yields of B-9430, essential for its application in research settings.
The molecular structure of B-9430 can be described in terms of its composition and spatial arrangement of atoms. The compound consists of a sequence of amino acids that contribute to its function as a receptor antagonist. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Key structural features include:
The precise three-dimensional structure is crucial for understanding how B-9430 binds to its target receptors and inhibits their activity .
B-9430 undergoes several chemical reactions during its synthesis and application:
Understanding these reactions is vital for optimizing its use in research and potential therapeutic applications .
B-9430 functions primarily by antagonizing bradykinin receptors, specifically B1 and B2 types. The mechanism involves:
Data from various studies indicate that this antagonistic action can significantly reduce bradykinin-mediated effects in experimental models .
B-9430 exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and application in laboratory settings .
B-9430 has significant applications in scientific research:
B-9430 (d-Arg-[Hyp³,Igl⁵,D-Igl⁷,Oic⁸]-bradykinin) is a peptidomimetic antagonist of the bradykinin B₂ receptor (B₂R), featuring strategically modified residues: Hyp (4-hydroxyproline) enhances conformational stability, Igl (α-(2-indanyl)glycine) promotes receptor steric hindrance, and Oic ((3aS,7aS)-octahydroindol-2-yl-carbonyl) increases proteolytic resistance. These modifications collectively confer high-affinity binding and extended in vivo stability compared to native bradykinin [1] [7] [8].
B-9430 exhibits tissue-dependent antagonism modes due to receptor dimerization and allosteric effects. In human umbilical vein, it acts as a competitive antagonist, shifting bradykinin (BK) dose-response curves rightward with a pA₂ value of 6.83 ± 0.04 (Kb ~150 nM). This surmountable behavior indicates reversible binding to the orthosteric site [4] [7]. Conversely, in rabbit jugular vein, B-9430 displays insurmountable antagonism, suppressing maximal BK-induced contraction by >80% at 1 µM. This non-competitive effect arises from prolonged receptor occupancy or conformational changes disrupting G protein coupling, a trait shared with icatibant and NPC17731 [4] [8].
Table 1: Antagonism Profile of B-9430 in Different Tissues
Tissue | Antagonism Mode | pA₂ Value | Key Observation |
---|---|---|---|
Human Umbilical Vein | Competitive | 6.83 ± 0.04 | Rightward shift of BK dose-response curve |
Rabbit Jugular Vein | Insurmountable | N/A | Maximal BK response suppressed by >80% at 1 µM |
B-9430 shows strong selectivity for B₂R over B₁R (B₁ receptor), though weak cross-reactivity emerges at high concentrations. Radioligand binding assays confirm:
Table 2: Receptor Affinity Profile of B-9430
Receptor | Assay System | Affinity (Ki or pA₂) | Selectivity Ratio (B₂:B₁) |
---|---|---|---|
B₂R | Rabbit B₂R binding | Ki = 10–50 nM | ~100-fold |
B₁R | Rabbit aorta contraction | pA₂ = 5.95 |
B-9430 potently blocks B₂R-Gq/PLC signaling by preventing agonist-induced activation of phospholipase Cβ (PLCβ). Mechanistically:
B-9430 significantly alters B₂R trafficking dynamics by modulating β-arrestin interactions:
Table 3: Impact of B-9430 on B₂R Trafficking
Process | Effect of B-9430 | Key Evidence |
---|---|---|
β-arrestin recruitment | No activation | Lack of β-arrestin translocation in imaging |
Receptor internalization | Inhibits BK-induced endocytosis by >80% | Persistent membrane fluorescence with B-10380 |
Receptor fate | Promotes recycling | Enhanced receptor resensitization post-antagonism |
Compounds Mentioned:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5